1-Chloro-2-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoronaphthalene is an organic compound belonging to the class of halogenated naphthalenes It is characterized by the presence of both chlorine and fluorine atoms attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoronaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, the reaction of 1-chloronaphthalene with a fluorinating agent such as Selectfluor can yield this compound . Another method involves the diazotization of 1-naphthylamine followed by fluorination using fluoroboric acid or phosphorofluoridic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in aromatic nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation to form corresponding naphthoquinones or reduction to yield dihydronaphthalenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
1-Chloro-2-fluoronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoronaphthalene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1-Chloro-2-fluoronaphthalene can be compared with other halogenated naphthalenes such as:
1-Fluoronaphthalene: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
1-Chloronaphthalene: Contains only the chlorine atom, resulting in distinct chemical properties and uses.
1-Bromonaphthalene: Another halogenated naphthalene with bromine instead of chlorine or fluorine, exhibiting unique reactivity patterns.
Uniqueness: The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6ClF |
---|---|
Molecular Weight |
180.60 g/mol |
IUPAC Name |
1-chloro-2-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H |
InChI Key |
RJRXQRZUOOBXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.